Estradiol acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Estrogen Function:

Estradiol acetate plays a crucial role in investigating the physiological and pathological functions of estrogen in various tissues and organs. Researchers use it to study estrogen's impact on:

- Reproductive system: Estradiol acetate helps researchers understand the regulation of the menstrual cycle, ovulation, and implantation in animal models.

- Bone health: Studies explore the effects of estradiol acetate on bone mineral density and metabolism, providing insights into osteoporosis treatment.

- Brain function: Research investigates the role of estradiol acetate in cognitive function, memory, and neuroprotection, particularly in the context of aging and neurodegenerative diseases.

Modeling Estrogen-Dependent Diseases:

Estradiol acetate serves as a valuable tool in creating in vitro and in vivo models of various estrogen-dependent diseases, allowing researchers to:

- Study cancer development: Estradiol acetate can be used to induce estrogen-receptor positive breast and endometrial cancers in animal models, facilitating research on cancer progression and treatment strategies.

- Investigate endometriosis: Studies employing estradiol acetate in animal models help researchers understand the development and progression of endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus.

Evaluating Drug Interactions and Efficacy:

Estradiol acetate aids in assessing the interaction of potential drugs with the estrogen signaling pathway. Researchers can:

- Test drug effects on estrogen metabolism and receptor activity: Estradiol acetate helps determine if a drug interferes with estrogen breakdown or binding to its receptors, potentially affecting its efficacy or causing side effects.

- Evaluate potential hormone replacement therapies: Studies using estradiol acetate compare the effectiveness and safety of various hormone replacement therapies for managing menopausal symptoms and preventing related health issues.

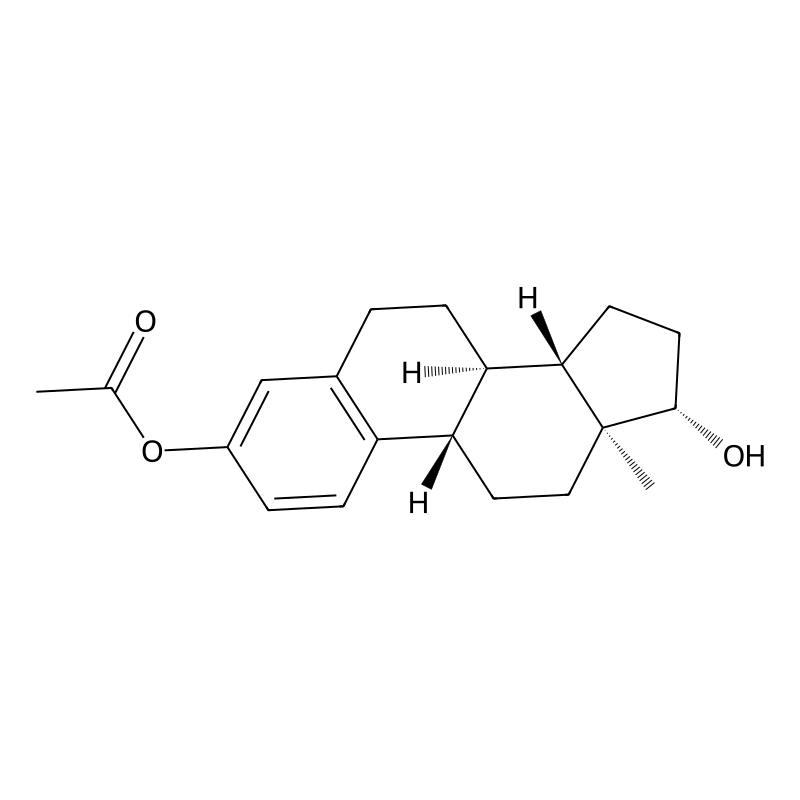

Estradiol acetate is a synthetic derivative of estradiol, classified as an estrogen. It is specifically the C3 acetate ester of estradiol, also referred to as estra-1,3,5(10)-triene-3,17β-diol 3-acetate. This compound has a higher molecular weight than estradiol due to the addition of the acetate group, making it a prodrug that is converted into estradiol in the body. Estradiol acetate is used primarily in hormone replacement therapy and for treating menopausal symptoms such as hot flashes and vaginal atrophy .

- After conversion to estradiol, EA binds to estrogen receptors in various tissues throughout the body [].

- This binding triggers cellular responses that influence functions like reproductive development, bone health, and cardiovascular health [].

- The specific mechanisms depend on the target tissue and the presence of other hormones [].

Estradiol acetate undergoes hydrolysis in the body to release estradiol. The primary metabolic pathway involves the action of enzymes such as cytochrome P450, which facilitate its conversion into various metabolites, including hydroxyestrogens. These reactions are crucial for its pharmacological activity and are influenced by factors such as liver function and concurrent medications that may induce or inhibit these enzymes .

As an estrogen, estradiol acetate acts as an agonist for estrogen receptors, exerting effects on various tissues including the reproductive system, breast tissue, and bone. Its biological activities include promoting the development of female secondary sexual characteristics, regulating menstrual cycles, and maintaining bone density. The compound has been shown to effectively alleviate symptoms associated with menopause, such as vasomotor symptoms and vulvar/vaginal atrophy .

Estradiol acetate can be synthesized through several methods:

- Acetylation of Estradiol: The most common method involves treating estradiol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction introduces the acetate group at the C3 position.text

Estradiol + Acetic Anhydride → Estradiol Acetate + Acetic Acid - Chemical Modification: Other synthetic routes may involve more complex chemical modifications or starting from other steroid precursors.

These methods ensure high yields and purity of the final product suitable for pharmaceutical applications .

Estradiol acetate is primarily used in:

- Hormone Replacement Therapy: To manage menopausal symptoms.

- Contraceptive Formulations: Often combined with progestins in oral contraceptives.

- Treatment of Hypogonadism: In both men and women to restore estrogen levels.

Additionally, it is utilized in some dermatological preparations due to its effects on skin health .

Estradiol acetate interacts with various drugs and substances that may influence its metabolism:

- Cytochrome P450 Inhibitors/Inducers: Medications that affect these enzymes can alter estradiol acetate levels and its efficacy.

- Aromatase Inhibitors: Such as anastrozole or letrozole may counteract its estrogenic effects.

- Other Estrogens: Concurrent use with other estrogenic compounds can lead to additive effects or increased side effects .

Studies have shown that estradiol acetate can also increase copper absorption, impacting serum copper levels which may exacerbate certain adverse effects .

Estradiol acetate belongs to a class of compounds known as estrogens. Here are some similar compounds along with their unique characteristics:

| Compound Name | Type | Unique Features |

|---|---|---|

| Estradiol | Natural Estrogen | Endogenously produced; primary female hormone |

| Estradiol valerate | C17β Ester | Longer half-life; used for injection |

| Estrone | Natural Estrogen | Less potent than estradiol |

| Estradiol benzoate | C3 Ester | Used for intramuscular administration |

| Estramustine phosphate | Ester + Antineoplastic | Combines estrogenic activity with anticancer properties |

Estradiol acetate is unique due to its specific acetylation at the C3 position, which affects its pharmacokinetics and therapeutic applications compared to other estrogens .

Absorption Dynamics in Various Administration Routes

Estradiol acetate demonstrates distinctive absorption characteristics that differ significantly across administration routes, primarily due to its unique chemical structure as an ester prodrug. The acetate ester modification fundamentally alters the pharmacokinetic profile compared to unmodified estradiol [1] [2].

Oral Administration Dynamics

Following oral administration, estradiol acetate exhibits enhanced bioavailability compared to conventional estradiol formulations. Research demonstrates that administration of estradiol acetate enhances estradiol bioavailability by nineteen percent compared to an equivalent dose of unmodified estradiol [3]. This improvement stems from the ester structure, which provides protection against extensive first-pass metabolism that typically affects unesterified estradiol [4]. The oral bioavailability of standard micronized estradiol ranges from five percent, with possible variations between 0.1 to 12 percent due to extensive hepatic and intestinal metabolism [5].

The absorption kinetics of oral estradiol acetate follow a distinct pattern characterized by rapid initial uptake followed by sustained release. Peak plasma concentrations are typically achieved within four to five hours post-administration, similar to other oral estradiol formulations [6]. However, the ester linkage provides enhanced stability during gastrointestinal transit, resulting in improved absorption efficiency [4].

Vaginal Administration Characteristics

Vaginal administration of estradiol acetate, particularly through ring formulations, demonstrates remarkably efficient absorption dynamics. Drug delivery from vaginal rings exhibits rapid initial release during the first hour, followed by a decline to relatively constant delivery rates for the remainder of the three-month dosing interval [2]. Estradiol acetate is rapidly hydrolyzed to estradiol and quickly absorbed through the vaginal mucosa, as evidenced by time to maximum concentration values of less than one hour [7] [2].

The vaginal route offers substantial advantages over oral administration, with bioavailability approximately forty times higher than equivalent oral doses [8]. Peak concentrations of 0.5 to 0.6 nanomolar per liter are achieved within one to two hours after vaginal application [9]. Following peak concentrations, serum estradiol levels decrease rapidly, with no detectable unconjugated estradiol after twenty-four hours [9].

Transdermal Absorption Mechanisms

Transdermal estradiol delivery systems provide sustained absorption through passive diffusion across skin barriers. Regardless of formulation type, whether patch or gel, transdermal estradiol undergoes transportation through the stratum corneum, epidermis, and dermis via passive diffusion processes [5]. The bioavailability of transdermal estradiol is approximately twenty times higher than oral administration, effectively bypassing first-pass hepatic metabolism [10].

Absorption from transdermal gels and patches exhibits different kinetic profiles. Gel formulations produce peak concentrations within four to five hours, similar to oral administration timing, while patches provide more stable delivery with fluctuations occurring throughout the wearing period [6]. The skin functions as a semipermeable membrane, creating a depot effect that maintains continuous estradiol delivery into systemic circulation [5].

Comparative Bioavailability Analysis

Studies comparing different routes demonstrate significant variations in absorption efficiency. Bioavailability from transdermal gel formulations reaches sixty-one percent compared to oral tablets and one hundred nine percent compared to patches [6]. These differences reflect the influence of formulation characteristics, skin permeation properties, and metabolic factors affecting each delivery route.

The interindividual variability in absorption represents a significant clinical consideration across all routes. Coefficients of variability range from twenty to forty-four percent for area-under-the-curve measurements with transdermal formulations, with similar variability observed for other administration routes [5]. This variability necessitates individualized dosing strategies when changing between different administration forms [6].

Plasma Protein Binding Characteristics and Distribution Patterns

The plasma protein binding characteristics of estradiol acetate follow the same fundamental patterns as estradiol, since the compound rapidly hydrolyzes to its active form upon entering systemic circulation. Understanding these binding dynamics is crucial for comprehending the pharmacokinetic behavior and therapeutic efficacy of estradiol acetate formulations.

Sex Hormone-Binding Globulin Interactions

Sex hormone-binding globulin represents the primary high-affinity binding protein for estradiol in plasma, accounting for approximately thirty-eight percent of total estradiol binding under physiological conditions [5] [11]. This glycoprotein exhibits specific, saturable binding characteristics with estradiol, functioning as both a transport mechanism and regulatory reservoir for hormone activity [11]. The binding affinity follows a hierarchical pattern where dihydrotestosterone binds with approximately five times the affinity of testosterone and twenty times the affinity of estradiol [11].

Recent research reveals that estradiol binding to dimeric sex hormone-binding globulin involves complex allosteric interactions between the two monomers [12]. The binding process demonstrates nonlinear characteristics, with apparent dissociation constants varying substantially as concentrations of estradiol and sex hormone-binding globulin change [12]. Molecular modeling studies indicate that estradiol binding to one monomer induces conformational rearrangements in both the ligand-occupied and unoccupied binding sites, suggesting bidirectional allosteric communication [12].

Albumin Binding Properties

Albumin serves as the major low-affinity, high-capacity binding protein for estradiol, accounting for approximately sixty percent of total protein binding [5] [11]. This binding occurs through non-specific, non-saturable mechanisms that provide the primary transport vehicle for circulating estradiol [13]. Studies demonstrate that estradiol binding to albumin exhibits a nonlinear pattern, with a lag period observed at low protein concentrations followed by exponential increases as protein concentrations rise [14].

The relationship between sex hormone-binding globulin and albumin binding demonstrates dynamic competitive interactions. In the presence of constant albumin concentrations, increasing sex hormone-binding globulin levels results in rapid transfer of estradiol from albumin to the globulin [14]. This redistribution significantly affects the bioavailable hormone fraction and has important implications for clinical monitoring and therapeutic efficacy [11].

Free Hormone Fraction Dynamics

The free or unbound fraction of estradiol represents the biologically active component capable of entering target cells and activating estrogen receptors. Under normal physiological circumstances, approximately two to three percent of total circulating estradiol exists in the free state [5] [11]. This small fraction exerts the primary biological effects, while protein-bound hormone serves as an inactive reservoir [15].

Studies examining free estradiol concentrations throughout menstrual cycles demonstrate that the percentage of free hormone, sex hormone-binding globulin-bound fraction, and binding capacity remain relatively constant [15]. The mean association constant for sex hormone-binding globulin binding to estradiol has been measured at 6.58 × 10⁷ M⁻¹, indicating high-affinity interactions [15]. Importantly, both free and non-specifically protein-bound fractions of estradiol parallel total plasma estradiol concentrations [15].

Tissue Distribution Characteristics

Estradiol distribution into tissues follows complex patterns influenced by protein binding, tissue perfusion, and specific transport mechanisms. Physiologically-based pharmacokinetic modeling predicts differential tissue accumulation, with time to maximum concentration varying from 0.1 hours in kidney tissue to 0.93 hours in adipose tissue following intravenous administration [16]. Predicted maximum concentrations vary substantially between tissues, with liver showing concentrations of 50.3 nanomolar compared to lower levels in other organs [16].

Comparative studies between different administration routes demonstrate significant differences in tissue distribution patterns. The absolute bioavailability of seventeen-beta-estradiol after intragastric administration reaches approximately eight percent, while liver exposure after oral administration is approximately twenty times higher than after intravenous administration [17]. This enhanced hepatic exposure reflects the first-pass effect and has important implications for tissue-specific effects [17].

Specialized Protein Interactions

Estradiol fatty acid esters exhibit unique binding characteristics distinct from unmodified estradiol. These ester compounds do not bind to sex hormone-binding globulin but instead partition predominantly in lipoprotein fractions, with over eighty-five percent of representative esters found in lipoprotein fractions of both human and rat serum [18]. This differential binding pattern suggests alternative transport mechanisms for esterified compounds and may contribute to their extended duration of action [18].

Alpha-1-acid glycoprotein represents another plasma protein capable of binding estradiol, though with lower affinity compared to sex hormone-binding globulin and albumin. Studies examining various steroid compounds indicate minimal binding to this protein under physiological conditions [19]. However, pathological states that alter protein concentrations may influence these binding relationships [19].

Esterase-Mediated Hydrolysis and Bioactivation Mechanisms

The therapeutic activity of estradiol acetate depends entirely on enzymatic hydrolysis to release the active estradiol molecule. This bioactivation process involves multiple esterase systems distributed throughout various tissues, each contributing to the overall pharmacokinetic profile and therapeutic efficacy of the compound.

Non-Specific Esterase Systems

Non-specific esterases represent the primary enzymatic pathway responsible for estradiol acetate hydrolysis in systemic circulation. These enzymes demonstrate broad substrate specificity and are widely distributed throughout the body, providing rapid conversion of the prodrug to its active form [20] [21]. Studies using estradiol acetate as a substrate demonstrate esterase activity increases two to three-fold in certain cell types when maintained in the presence of estradiol, suggesting feedback regulation mechanisms [22].

The hydrolysis kinetics follow first-order kinetics with rapid conversion rates typically occurring within one hour of administration [2]. This rapid bioactivation explains the short time to maximum concentration observed with estradiol acetate formulations across different administration routes [7]. The widespread distribution of these enzymes ensures efficient activation regardless of the site of drug delivery [23].

Tissue-Specific Esterase Distribution

Esterase activity varies significantly between different tissues, influencing local bioactivation patterns and therapeutic effects. Human skin demonstrates substantial esterase activity with the highest metabolite formation occurring in layers eighty to one hundred twenty micrometers from the skin surface, corresponding to the basement membrane layer [23]. Comparative studies between human and animal skin show total metabolic activities in the epidermal area of 2.59 × 10⁻⁴ micrograms per milliliter per micrometer per hour in human skin [23].

Hepatic esterases demonstrate particularly high activity levels, contributing significantly to systemic clearance of estradiol acetate. These enzymes are predominantly located in the cytoplasmic fraction, with over eighty-five percent of total esterase activity found in cytoplasmic preparations [22]. Size exclusion chromatography reveals estradiol acetate esterase activity exhibits molecular weights of forty-five to fifty kilodaltons [20].

Breast Tissue Esterase Activity

Breast tissue contains specialized esterases capable of hydrolyzing estradiol esters, with significant clinical implications for local hormone regulation. Breast cyst fluid from women with fibrocystic disease demonstrates highly variable estradiol seventeen-beta-ester hydrolytic activity, ranging from zero to 2.4 nanomoles per minute per milligram protein when using estradiol acetate as substrate [20]. This variability may contribute to individual differences in local estrogen exposure and therapeutic response [20].

Purification studies of breast cyst fluid esterases reveal proteins with molecular weights of approximately twenty-two to twenty-three kilodaltons, distinct from other tissue esterases [20]. These enzymes demonstrate specific activity toward estradiol esters, suggesting specialized roles in local estrogen metabolism within breast tissue [20]. The presence of these tissue-specific esterases provides a mechanism for localized hormone activation that may influence therapeutic efficacy and tissue-specific effects [20].

Kinetic Parameters and Substrate Specificity

Esterase-mediated hydrolysis demonstrates distinct kinetic characteristics depending on enzyme source and experimental conditions. Studies examining skin esterase distribution show peak metabolite levels in different tissue layers depending on species, with human skin showing maximum activity in basement membrane regions while other species demonstrate different distribution patterns [23]. These differences have important implications for transdermal delivery system design and clinical translation of animal model data [23].

The substrate specificity of esterases extends beyond simple acetate esters to include more complex fatty acid derivatives. However, estradiol acetate hydrolysis occurs more readily than longer-chain fatty acid esters, which show progressively slower hydrolysis rates as chain length increases [21]. This relationship between ester chain length and hydrolysis rate influences the duration of action for different estradiol ester formulations [21].

Metabolic Stability and Protection Mechanisms

The ester linkage in estradiol acetate provides protection against metabolic degradation during gastrointestinal transit and hepatic first-pass metabolism. Unlike unmodified estradiol, which undergoes extensive metabolism via hydroxylation and conjugation pathways, the esterified form remains intact until hydrolysis by specific esterases [24]. This protection mechanism contributes to the enhanced bioavailability observed with estradiol acetate compared to unmodified estradiol formulations [3].

Enzymatic hydrolysis rates can be influenced by various factors including pH, temperature, and the presence of inhibitors or competing substrates. Studies examining optimal conditions for steroid ester hydrolysis demonstrate that factors such as enzyme concentration, incubation time, and temperature significantly affect conversion efficiency [25]. Understanding these relationships is crucial for formulation development and optimization of bioactivation processes [25].

Hepatic Metabolism and Phase II Conjugation Processes

Following esterase-mediated conversion to estradiol, the compound undergoes extensive hepatic metabolism through both phase I oxidative pathways and phase II conjugation reactions. These metabolic processes determine the duration of action, elimination patterns, and formation of both active and inactive metabolites.

Cytochrome P450-Mediated Hydroxylation Pathways

The primary phase I metabolic pathway for estradiol involves hydroxylation reactions catalyzed by multiple cytochrome P450 enzymes. Two-hydroxylation represents the major hepatic pathway, mediated primarily by CYP1A2, CYP2C8, CYP2C9, and CYP3A4 [26] [27]. At high substrate concentrations, CYP1A2 and CYP3A4 serve as the most important enzymes catalyzing estradiol two-hydroxylation [27]. Extrahepatic two-hydroxylation occurs primarily through CYP1A1 and CYP3A4 activity [26].

Four-hydroxylation represents a quantitatively minor but toxicologically significant pathway, catalyzed primarily by CYP1B1 and CYP1A1 [26] [28]. This pathway leads to formation of four-hydroxyestradiol, which can undergo metabolic redox cycling to generate reactive quinone intermediates capable of causing DNA damage [28]. The ratio between two-hydroxylation and four-hydroxylation pathways may influence carcinogenic risk, with two-hydroxylation generally considered protective [26].

Sixteen-alpha-hydroxylation, catalyzed primarily by CYP3A4, leads to formation of estriol, a weak estrogen that represents another major metabolic pathway [26] [29]. This pathway accounts for a moderate proportion of total estradiol metabolism and results in compounds with reduced estrogenic activity [29]. The balance between these different hydroxylation pathways varies between individuals and can be influenced by genetic polymorphisms in cytochrome P450 enzymes [30].

Glucuronidation Processes

Phase II glucuronidation represents one of the major conjugation pathways for estradiol, catalyzed by multiple UDP-glucuronosyltransferase enzymes. Estradiol can be glucuronidated at either the three-position or seventeen-beta position, with the seventeen-beta position being the predominant site for estradiol glucuronidation [31]. When exogenous estradiol is administered orally, approximately twenty-five percent is absorbed as estradiol glucuronide [32].

Multiple UGT isoforms participate in estradiol glucuronidation, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT2B4, and UGT2B7 [31]. These enzymes demonstrate varying substrate specificities and tissue distribution patterns. UGT1A1 and UGT1A3 exhibit particularly high activity toward estradiol, while UGT2B7 shows significant activity in hepatic tissue [31]. The formation of glucuronide conjugates dramatically increases water solubility, facilitating renal excretion [32].

Estradiol glucuronide conjugates serve as a circulating reservoir that can be reconverted back to active estradiol through beta-glucuronidase activity. This enterohepatic cycling contributes to the extended elimination half-life observed with oral estradiol compared to parenteral routes [32]. The terminal half-life of oral estradiol ranges from thirteen to twenty hours, while intravenous administration results in elimination half-lives of only one to two hours [32].

Sulfation Mechanisms

Sulfate conjugation represents another major phase II pathway, catalyzed by cytosolic sulfotransferase enzymes. Estrogen sulfotransferase SULT1E1 demonstrates high specificity for estrogens and is expressed in liver and steroid target tissues [33]. SULT1A1 also contributes to estradiol sulfation, though with lower substrate specificity [31]. Sulfation occurs predominantly at the three-phenolic position of the estradiol A-ring [31].

Estradiol sulfate formation serves multiple physiological functions beyond simple detoxification. Sulfate conjugates circulate as hormonally inactive compounds that can be stored and transported to peripheral tissues [33]. Steroid sulfatase can then cleave these conjugates to regenerate active estradiol in target tissues, providing a mechanism for tissue-specific hormone activation [34]. This system allows for localized estrogen action while maintaining low systemic exposure [33].

The sulfation pathway demonstrates capacity limitations at high estradiol concentrations, leading to saturable kinetics [33]. Competition between different substrates for sulfotransferase enzymes can influence the efficiency of estradiol sulfation [31]. Additionally, genetic polymorphisms in sulfotransferase genes contribute to interindividual variability in sulfation capacity [33].

Catechol Estrogen Metabolism and Detoxification

Hydroxylated estradiol metabolites, particularly the catechol estrogens two-hydroxyestradiol and four-hydroxyestradiol, undergo further metabolism through specialized detoxification pathways. Catechol-O-methyltransferase represents the primary detoxification enzyme, catalyzing the transfer of methyl groups from S-adenosyl methionine to hydroxyl groups of catechol substrates [31]. This methylation process produces inactive metabolites such as two-methoxyestradiol [26].

The methylation pathway demonstrates substrate selectivity, with catechol-O-methyltransferase exhibiting faster methylation rates for two-hydroxyestradiol compared to four-hydroxyestradiol [26]. This differential activity can lead to accumulation of four-hydroxyestradiol, which poses greater genotoxic risk due to its propensity for quinone formation [26]. Two-methoxyestradiol, the major methylated metabolite, demonstrates anti-proliferative and anti-metastatic properties, suggesting potential protective effects [26].

Alternative detoxification pathways for catechol estrogens include additional glucuronidation and sulfation reactions. Multiple UGT isoforms can conjugate catechol estrogens, with UGT1A1 and UGT1A3 showing particularly high activity toward two-hydroxy metabolites [31]. Similarly, SULT1A1 can catalyze sulfation of both two-hydroxyestradiol and four-hydroxyestradiol, providing additional detoxification capacity [31].

Integration of Metabolic Pathways

The integration of phase I and phase II metabolic pathways creates a complex network that determines the overall pharmacokinetic profile of estradiol following estradiol acetate administration. Competition between different enzymatic pathways influences metabolite formation patterns and elimination kinetics [35]. For example, when glucuronidation capacity is saturated or inhibited, sulfation pathways can provide compensatory detoxification mechanisms [35].

Hormonal regulation of metabolizing enzymes adds another layer of complexity to estradiol metabolism. Estradiol itself can induce expression of certain cytochrome P450 enzymes, including CYP2A6, CYP2B6, and CYP3A4 [36]. This auto-induction may contribute to time-dependent changes in clearance with chronic administration [36]. Additionally, the metabolic capacity varies significantly between individuals due to genetic polymorphisms, age, disease states, and co-administered medications [33].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (96.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (96.15%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Mechanism of Action

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates.

The distribution of exogenous estrogens is similar to that of endogenous estrogens. Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs.

Metabolism Metabolites

Estradiol acetate has known human metabolites that include 6-[(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

2,4,5-Trimethoxyphenethylamine

Use Classification

Dates

Sharpe RM, Skakkebaek NE: Are oestrogens involved in falling sperm counts and disorders of the male reproductive tract? Lancet. 1993 May 29;341(8857):1392-5. [PMID:8098802]

Raman JD, Schlegel PN: Aromatase inhibitors for male infertility. J Urol. 2002 Feb;167(2 Pt 1):624-9. [PMID:11792932]

Carani C, Qin K, Simoni M, Faustini-Fustini M, Serpente S, Boyd J, Korach KS, Simpson ER: Effect of testosterone and estradiol in a man with aromatase deficiency. N Engl J Med. 1997 Jul 10;337(2):91-5. [PMID:9211678]

Behl C, Widmann M, Trapp T, Holsboer F: 17-beta estradiol protects neurons from oxidative stress-induced cell death in vitro. Biochem Biophys Res Commun. 1995 Nov 13;216(2):473-82. [PMID:7488136]

Schmidt JW, Wollner D, Curcio J, Riedlinger J, Kim LS: Hormone replacement therapy in menopausal women: Past problems and future possibilities. Gynecol Endocrinol. 2006 Oct;22(10):564-77. [PMID:17135036]

Foresta C, Zuccarello D, Biagioli A, De Toni L, Prana E, Nicoletti V, Ambrosini G, Ferlin A: Oestrogen stimulates endothelial progenitor cells via oestrogen receptor-alpha. Clin Endocrinol (Oxf). 2007 Oct;67(4):520-5. Epub 2007 Jun 15. [PMID:17573901]

Garcia-Segura LM, Sanz A, Mendez P: Cross-talk between IGF-I and estradiol in the brain: focus on neuroprotection. Neuroendocrinology. 2006;84(4):275-9. Epub 2006 Nov 23. [PMID:17124377]

Prossnitz ER, Barton M: Estrogen biology: new insights into GPER function and clinical opportunities. Mol Cell Endocrinol. 2014 May 25;389(1-2):71-83. doi: 10.1016/j.mce.2014.02.002. Epub 2014 Feb 12. [PMID:24530924]

O'Connell MB: Pharmacokinetic and pharmacologic variation between different estrogen products. J Clin Pharmacol. 1995 Sep;35(9S):18S-24S. doi: 10.1002/j.1552-4604.1995.tb04143.x. [PMID:8530713]

W. KuhnzH. BlodeH. Zimmermann (1993). Pharmacokinetics of Exogenous Natural and Synthetic Estrogens and Antiestrogens. In: Estrogens and Antiestrogens II. (pp. 261). Springer, Berlin, Heidelberg.